![molecular formula C24H21N5O2 B2483579 N-(3-(2-méthylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phénylbenzo[c]isoxazole-5-carboxamide CAS No. 1797874-60-2](/img/structure/B2483579.png)

N-(3-(2-méthylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phénylbenzo[c]isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

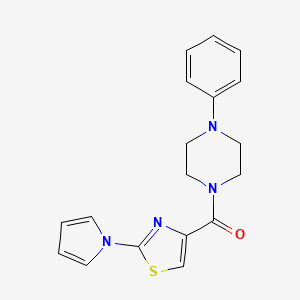

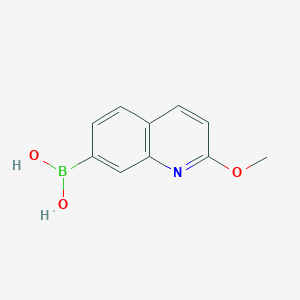

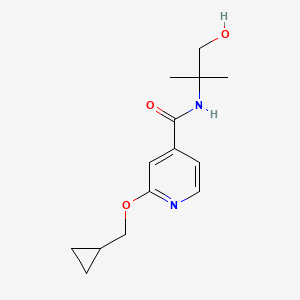

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.

BenchChem offers high-quality N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La présence de groupes donneurs d'électrons (GDE) en position 7 sur le cycle fusionné améliore à la fois les caractéristiques d'absorption et d'émission .

- Les propriétés du composé sont comparables à celles des sondes commerciales comme la coumarine-153, le prodan et la rhodamine 6G .

- Les chercheurs ont découvert et optimisé des composés apparentés en tant qu'inhibiteurs sélectifs et biodisponibles par voie orale du DDR1 .

- De nouveaux dérivés ont démontré de bons effets inhibiteurs contre les kinases, y compris les variants résistants au sorafénib .

- Les chercheurs peuvent explorer son application dans les dispositifs électroluminescents organiques, les capteurs et les interactions bio-macromoléculaires .

Sondes fluorescentes et agents d'imagerie

Bio-imagerie et études cellulaires

Inhibition du récepteur de domaine discoïdine 1 (DDR1)

Inhibiteurs de kinases pour le traitement du cancer

Science des matériaux et électronique organique

Chimie computationnelle et analyse de la structure électronique

En résumé, les propriétés multiformes de ce composé en font un candidat précieux pour diverses applications scientifiques. Les chercheurs peuvent explorer son potentiel dans les études basées sur la fluorescence, l'inhibition des kinases et la science des matériaux, tandis que les analyses computationnelles approfondiront notre compréhension de son comportement . 🌟

Mécanisme D'action

Mode of Action

The compound interacts with its target, PI3Kδ, by inhibiting its enzymatic activity . This inhibition results in the suppression of the kinase activities of PI3Kδ, leading to a decrease in the overactivity of this protein, which is often associated with cellular dysfunctions in many human disorders .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting PI3Kδ, the compound prevents the phosphorylation of PIP2 to PIP3, thereby disrupting the signaling pathway .

Result of Action

The inhibition of PI3Kδ by this compound leads to a decrease in the overactivity of this protein, which can cause cellular dysfunctions in many human disorders, including inflammatory and autoimmune diseases . Therefore, the molecular and cellular effects of this compound’s action could potentially include reduced inflammation and autoimmune responses.

Propriétés

IUPAC Name |

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2/c1-16-12-22-26-14-17(15-29(22)27-16)6-5-11-25-24(30)19-9-10-21-20(13-19)23(31-28-21)18-7-3-2-4-8-18/h2-4,7-10,12-15H,5-6,11H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEQQBZZCFYJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2483497.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)

![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/new.no-structure.jpg)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)